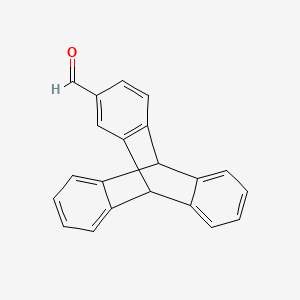

![molecular formula C14H9BrClNO3 B1334809 2-[(3-溴苯甲酰)氨基]-4-氯苯甲酸 CAS No. 827325-60-0](/img/structure/B1334809.png)

2-[(3-溴苯甲酰)氨基]-4-氯苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

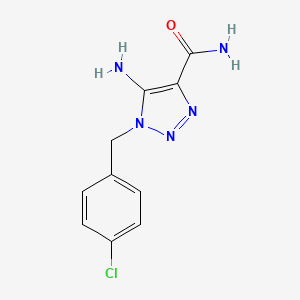

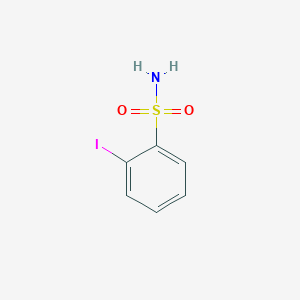

The compound "2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid" is a brominated and chlorinated benzoic acid derivative. It is structurally related to various benzoic acid compounds that have been studied for their spectroscopic properties, reactivity, and potential biological activities. The compound is characterized by the presence of an amino group, a bromobenzoyl moiety, and a chlorobenzoic acid fragment within its molecular structure.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of amide bonds and the introduction of halogen atoms into the benzoic acid framework. For instance, the chlorination of 4-aminobenzoic acid derivatives has been explored, leading to various chlorinated products depending on the reaction conditions . Although the exact synthesis of "2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid" is not detailed in the provided papers, similar synthetic strategies could be employed, such as activating the carboxylic acid group for amide bond formation and selective halogenation to introduce bromine and chlorine atoms.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids and their derivatives has been extensively studied using spectroscopic methods and density functional theory (DFT) calculations. For example, DFT calculations have been used to investigate the equilibrium geometry of ligands related to benzoic acid derivatives . Similarly, the molecular conformation and vibrational analysis of 2-amino-5-bromobenzoic acid have been presented using experimental techniques and DFT, identifying the most stable conformer . These studies provide insights into the electronic structure, stability, and reactivity of such compounds, which could be extrapolated to "2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid".

Chemical Reactions Analysis

The reactivity of halogenated benzoic acids can vary significantly depending on the position and nature of the substituents. For instance, the photodecomposition of chlorobenzoic acids has been studied, showing that ultraviolet irradiation can lead to the replacement of chlorine by hydroxyl and hydrogen . The presence of amino and bromobenzoyl groups in "2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid" would likely influence its reactivity, potentially affecting its photostability and chemical behavior in various reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, including their vibrational spectra, nonlinear optical properties, and HOMO-LUMO energies, have been characterized using various spectroscopic techniques and computational methods . These studies provide valuable information on the absorption properties, electronic transitions, and potential applications of these compounds in materials science. The properties of "2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid" would be expected to be influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the electron-donating effect of the amino group.

科学研究应用

For example, bromofenac sodium sesquihydrate, which is the sodium salt of 2-amino-3-(4-bromobenzoyl) phenyl acetic acid, has been studied for its use in pharmaceuticals . It’s a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties . A study was conducted to develop a simple, efficient, specific, precise and accurate method for bromofenac sodium sesquihydrate active pharmaceuticals ingredient dosage form . The method was validated with respect to System Suitability, linearity, precision, Range, Ruggedness, Test Solution and Mobile phase stability, Robustness .

Another example is the use of photocatalytic methods for amino acid modification . This method plays an important role across several fields, including synthetic organic chemistry, materials science, targeted drug delivery and the probing of biological function . Photocatalysis has recently emerged as a mild approach for amino acid modification, generating a sizable toolbox of reactions capable of modifying almost all of the canonical amino acids .

属性

IUPAC Name |

2-[(3-bromobenzoyl)amino]-4-chlorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrClNO3/c15-9-3-1-2-8(6-9)13(18)17-12-7-10(16)4-5-11(12)14(19)20/h1-7H,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUSVNRZDILGSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401927 |

Source

|

| Record name | 2-[(3-bromobenzoyl)amino]-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid | |

CAS RN |

827325-60-0 |

Source

|

| Record name | 2-[(3-bromobenzoyl)amino]-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

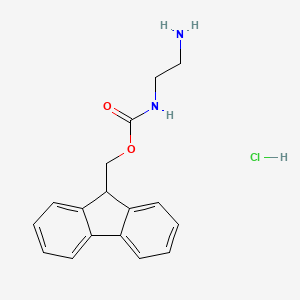

![(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1334733.png)

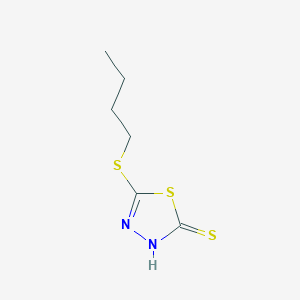

![3-[(2-Thienylthio)methyl]benzoic acid](/img/structure/B1334740.png)

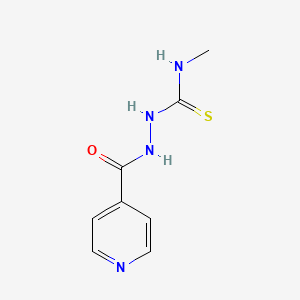

![5-Methoxybenzo[d]thiazole-2-thiol](/img/structure/B1334758.png)